2H-Pyran, 2-(9-decenyloxy)tetrahydro-
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Overview
Description
2H-Pyran, 2-(9-decenyloxy)tetrahydro-: is a chemical compound with the molecular formula C15H28O2 . It is a derivative of tetrahydropyran, featuring a decenyloxy substituent at the second position of the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with 9-decenyloxy compounds under specific conditions. One common method includes the use of metalation at the acetylenic carbon, followed by reaction with electrophiles . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 2-(9-decenyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be used in the development of pharmaceuticals .
Medicine: In medicine, derivatives of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- are explored for their therapeutic potential. These compounds may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the decenyloxy substituent.
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-, (Z)-: A related compound with a different substituent at the second position.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness: 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is unique due to its specific decenyloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
IUPAC Name |
2-dec-9-enoxyoxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h2,15H,1,3-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDVZVTDYIKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCOC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471788 |
Source
|
Record name | 2H-Pyran, 2-(9-decenyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67136-13-4 |
Source
|
Record name | 2H-Pyran, 2-(9-decenyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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